3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
The compound 3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide (IUPAC name: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide) is a heterocyclic molecule with a fused imidazothiazole core. Key physicochemical properties include a molecular weight of 391.445 g/mol, hydrogen bond acceptors (5), donors (1), and a lipophilicity index (XlogP) of 4.8, suggesting moderate solubility and high membrane permeability . The structure features a phenyl group at position 6, a methyl group at position 3, and a pyridin-2-yl carboxamide side chain, which may influence its biological interactions, particularly with targets like G-protein-coupled receptors (GPCRs) or kinases.
Properties
IUPAC Name |
3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12-16(17(23)21-15-9-5-6-10-19-15)24-18-20-14(11-22(12)18)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSCEVXMSYHUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by the condensation of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the pyridine ring: The imidazo[2,1-b][1,3]thiazole intermediate is then reacted with a pyridine derivative, often through a cyclization reaction.
Substitution reactions: The methyl and phenyl groups are introduced via electrophilic substitution reactions, using reagents such as methyl iodide and phenylboronic acid.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, organometallic reagents, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that compounds within the imidazo[2,1-b]thiazole family exhibit significant biological activities, particularly in cancer treatment. The specific compound in focus has shown promising results in various assays targeting different cancer cell lines.
Anticancer Activity
Several studies have investigated the anticancer properties of 3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide. For instance:
- Cytotoxicity Studies : A study synthesized novel derivatives based on imidazo[2,1-b]thiazole scaffolds and tested them against human cancer cell lines such as HepG2 (liver) and MDA-MB-231 (breast). The results indicated a strong cytotoxic effect, with some derivatives showing higher inhibition rates on vascular endothelial growth factor receptor 2 (VEGFR2) than others .
- Mechanism of Action : The compound's mechanism involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the imidazo[2,1-b]thiazole scaffold can significantly influence the compound's potency and selectivity against different cancer types. For example, substituents on the phenyl or pyridinyl rings can enhance or diminish biological activity .
Case Study 1: Synthesis and Evaluation
In a comprehensive synthesis study, researchers developed a series of imidazo[2,1-b]thiazole derivatives and evaluated their anticancer activity against various human cancer cell lines. The most potent compounds demonstrated IC50 values in the low micromolar range against breast and liver cancer cells, indicating their potential as therapeutic agents .
Case Study 2: In Vivo Efficacy
Another study investigated the in vivo efficacy of selected derivatives in mouse models of cancer. The results showed significant tumor reduction compared to control groups, supporting the compound's potential for further development into clinical therapies.
Data Table: Anticancer Activity of Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 5.0 | Apoptosis induction |
| Compound B | MDA-MB-231 | 3.5 | VEGFR2 inhibition |
| Compound C | CNE2 | 7.0 | Caspase activation |
Mechanism of Action
The mechanism of action of 3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, while its antimicrobial effects may result from disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Comparison with Similar Compounds
Structural Variations
The compound belongs to a broader class of imidazothiazole and benzothiazole derivatives. Key structural analogs and their distinctions are summarized below:
Key Observations :
- Position 6 Substituents : The phenyl group in the target compound and F0650-0060 contrasts with the nitro-substituted phenyl in BO48999 (electron-withdrawing) and alkoxy-linked cycloalkyl/heterocycles in benzothiazole derivatives. Nitro groups may improve binding to hydrophobic pockets but reduce metabolic stability .
- Carboxamide Side Chains : The pyridin-2-yl group in the target compound offers distinct hydrogen-bonding and steric profiles compared to pyridin-3-ylmethyl (BO48999) or furan-derived substituents (F0650-0060). Bulky cycloalkyl groups (e.g., 3e, 4b) may limit solubility but enhance target selectivity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | BO48999 | F0650-0060 | 3e (Benzothiazole) | 4b (Benzothiazole) |
|---|---|---|---|---|---|
| Molecular Weight | 391.445 | 393.419 | 364.42 | 427.60 | 387.54 |
| Hydrogen Bond Acceptors | 5 | 6 | 4 | 4 | 4 |
| Hydrogen Bond Donors | 1 | 2 | 1 | 2 | 1 |
| XlogP | 4.8 | ~4.5 (est.) | ~3.9 (est.) | 5.2 (est.) | 4.1 (est.) |
| Solubility (Predicted) | Low | Moderate | Moderate | Very Low | Low |
Analysis :
- BO48999’s nitro group slightly reduces lipophilicity, while F0650-0060’s furan improves solubility .
- Benzothiazole derivatives (e.g., 3e, 4b) exhibit even higher lipophilicity (XlogP >5), likely due to bulky cycloalkyl groups, which may limit oral bioavailability .
Biological Activity
3-Methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole class. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula of 3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide is with a molecular weight of 334.4 g/mol. The structure features a fused ring system containing nitrogen and sulfur atoms, contributing to its unique chemical properties and biological activity.
Biological Activity Overview
Research indicates that compounds within the imidazo[2,1-b]thiazole family exhibit significant biological activities. The specific compound in focus has shown promising results in various assays targeting different cancer cell lines.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cytotoxicity Assays : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .
- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Further studies are required to elucidate the precise mechanisms involved .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Microbial Assays : In vitro evaluations against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) revealed moderate to good antimicrobial activity. Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods .
Structure-Activity Relationship (SAR)
The biological activity of 3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Increased cytotoxicity observed with electron-donating groups |
| Variations in the pyridine moiety | Altered binding affinity to target proteins |
Case Studies
- Study on Anticancer Properties : A recent study synthesized several derivatives of imidazo[2,1-b]thiazoles and evaluated their anticancer properties. The lead compound showed enhanced activity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : Another study focused on the synthesis of related compounds and their antimicrobial activities against a panel of pathogens. The results indicated that certain derivatives exhibited superior antimicrobial properties compared to existing antibiotics .
Q & A
Q. How are heterogeneous reaction conditions engineered for scalable synthesis?
- Methodology : Test membrane reactors or immobilized catalysts (e.g., silica-supported iodine) to enhance recyclability and reduce waste . Optimize flow chemistry parameters (residence time, pressure) using process simulation software (e.g., Aspen Plus) .
- Scale-Up Challenges : Monitor exothermicity during cyclization to prevent runaway reactions in batch reactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
